

C₁₄H₁₃ClN₂O: Structural Elucidation and Physicochemical Characterization Guide

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Compound of Interest

Compound Name:	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS No.:	1019323-34-2
Cat. No.:	B3341042

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Executive Summary

This technical guide addresses the physicochemical profiling, structural validation, and analytical handling of the chemical formula C₁₄H₁₃ClN₂O.[1] While this formula corresponds to multiple isomeric entities—ranging from benzamide derivatives (drug synthesis intermediates) to hydrazones and functionalized pyrazoles—this document focuses on the rigorous methodology required to distinguish these isomers in a drug development context.[1]

The guide is designed for medicinal chemists and analytical scientists, prioritizing Exact Mass validation, Isotopic Abundance analysis (crucial for Chlorine-containing compounds), and NMR-based structural assignment.[1]

Part 1: Physicochemical Core & Elemental Logic

The first step in characterizing any unknown or synthesized ligand with this formula is establishing the theoretical baseline.[1] The presence of Chlorine (Cl) introduces a distinct isotopic signature that serves as a primary validation checkpoint.[1]

Fundamental Constants

Property	Value	Technical Note
Molecular Formula	C ₁₄ H ₁₃ ClN ₂ O	
Average Molecular Weight	260.72 g/mol	Used for molarity calculations in dosing.[1]
Monoisotopic Mass	260.07164 g/mol	CRITICAL: Use this value for High-Resolution Mass Spectrometry (HRMS) extraction windows (±5 ppm). [1]
Degree of Unsaturation	9	Indicates high aromaticity (likely two benzene rings + 1 double bond equivalent).[1]
Heavy Atom Count	18	
LogP (Predicted)	~2.5 – 3.5	Lipophilic; likely requires DMSO for stock solutions.[1]

Elemental Composition & Isotopic Pattern

For C₁₄H₁₃ClN₂O, the chlorine atom provides a "self-validating" spectral tag.[1]

- Carbon (C): 64.49%[1]
- Hydrogen (H): 5.03%[1]
- Chlorine (Cl): 13.60%[1]
- Nitrogen (N): 10.74%[1]
- Oxygen (O): 6.14%[1]

The Chlorine Signature: In Mass Spectrometry, you must observe a characteristic 3:1 intensity ratio between the M+ (260.[1]07) and M+2 (262.[1]07) peaks due to the natural abundance of

^{35}Cl (75.77%) and ^{37}Cl (24.23%).^[1] Absence of this pattern indicates incorrect synthesis (e.g., defluorination or dechlorination).

Part 2: Structural Isomerism & Case Studies

Since $\text{C}_{14}\text{H}_{13}\text{ClN}_2\text{O}$ is a scaffold rather than a single drug, we examine two primary structural classes relevant to pharmaceutical research.

Candidate A: The Benzamide Scaffold

Name: N-(4-Amino-2-chloro-5-methylphenyl)benzamide

- Relevance: Common intermediate in the synthesis of kinase inhibitors.^[1]
- Structural Logic: Two benzene rings linked by an amide bond.^[1] The "Degree of Unsaturation" (9) is satisfied by 2 rings (8) + 1 amide carbonyl (1).^[1]

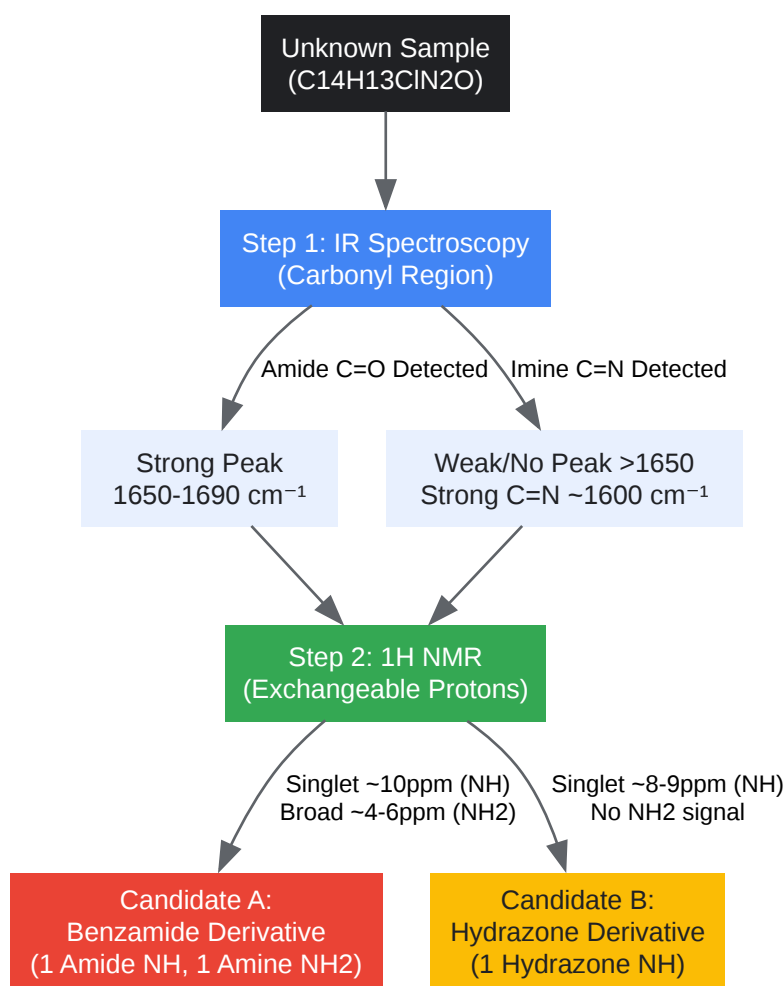
Candidate B: The Hydrazone Derivative

Name: p-Anisaldehyde (p-chlorophenyl)hydrazone

- Relevance: Used in hydrazone-based linker chemistry.^[1]
- Structural Logic: Two benzene rings linked by a hydrazone (-C=N-N-) bridge.^[1]

Isomer Differentiation Workflow

The following diagram illustrates the decision tree for identifying the correct isomer using standard analytical techniques.



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Figure 1: Analytical decision tree for differentiating primary C₁₄H₁₃ClN₂O isomers.

Part 3: Analytical Validation Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental formula and chlorine presence.[1]

- Solvent: Methanol (LC-MS Grade) + 0.1% Formic Acid.[1]
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
- Target Ions:
 - [1]

- [\[1\]](#)
- Acceptance Criteria:
 - Mass error < 5 ppm.[\[1\]](#)
 - Isotope pattern matching theoretical simulation for $C_{14}H_{13}ClN_2O$ (verify the ^{37}Cl peak at M+2).

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Structural elucidation (Example: N-(4-Amino-2-chloro-5-methylphenyl)benzamide).

- Solvent: DMSO- d_6 (Chloroform- d may cause precipitation of amides).[\[1\]](#)
- Key Signals to Validate:
 - Methyl Group: Look for a singlet integrating to 3H around 2.1 - 2.3 ppm (Ar- CH_3).[\[1\]](#)
 - Amine Protons: If the structure is the amino-benzamide, look for a broad singlet (2H) around 5.0 - 6.5 ppm (Ar- NH_2), exchangeable with D_2O .[\[1\]](#)
 - Amide Proton: A sharp downfield singlet (1H) around 9.5 - 10.5 ppm (-NH-CO-).[\[1\]](#)
 - Aromatic Region: 9 protons total.[\[1\]](#) Integration in the 6.5 - 8.0 ppm range is complex; use 2D COSY to map spin systems.[\[1\]](#)

HPLC Purity Method

Objective: Quantify purity for biological assays.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 100 mm)
Mobile Phase A	Water + 0.1% TFA
Mobile Phase B	Acetonitrile + 0.1% TFA
Gradient	5% B to 95% B over 10 minutes.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (aromatic) and 210 nm (amide bond).[1]
Retention Time	Expected ~4.5 - 6.0 min (highly dependent on isomer lipophilicity).[1]

Part 4: Safety & Handling (E-E-A-T)[1]

As a Senior Scientist, I must emphasize that compounds with the $C_{14}H_{13}ClN_2O$ formula are often skin sensitizers or irritants due to the chloro-aromatic and amide/hydrazone moieties.[1]

- Containment: Weigh only in a functioning fume hood.
- Solubility: Most isomers are poorly soluble in water.[1]
 - Protocol: Dissolve in 100% DMSO to create a 10 mM stock solution. Sonicate for 5 minutes.
 - Storage: Aliquot and store at $-20^{\circ}C$. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide/imine bond.[1]
- Disposal: Chlorinated organic waste. Do not mix with aqueous acid waste streams if hydrazones are suspected (potential for toxic hydrazine release upon hydrolysis).[1]

References

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Sources

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